6-(4-Fluorophenyl)-3-hydrazinyl-1,2,4-triazine
Description
Overview of the 1,2,4-Triazine (B1199460) Heterocyclic System in Chemical and Biological Sciences
The 1,2,4-triazine system is a six-membered heterocyclic ring containing three nitrogen atoms at the 1, 2, and 4 positions. jmchemsci.com This arrangement of nitrogen atoms makes the 1,2,4-triazine ring electron-deficient, which significantly influences its chemical properties and reactivity. mdpi.com In the realm of medicinal chemistry, 1,2,4-triazine derivatives are recognized for their wide array of biological activities. These compounds have been investigated for their potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and analgesic agents. ijpsr.infomdpi.com The versatility of the 1,2,4-triazine scaffold allows for the synthesis of diverse derivatives, making it a popular subject of study for the development of new therapeutic agents. mdpi.com The biological significance of this heterocyclic system is underscored by its presence in numerous compounds that have entered clinical trials, particularly in the field of oncology. nih.gov
The Role of Fluorine Substitution in Medicinal Chemistry and Compound Design
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's therapeutic potential. nih.govtandfonline.com Due to its small size and high electronegativity, fluorine can profoundly influence a compound's physicochemical and pharmacokinetic properties. nih.govmdpi.com Strategic placement of fluorine atoms can improve metabolic stability by blocking sites susceptible to oxidative metabolism. mdpi.com This often leads to an increased half-life of the drug in the body.
Contextualizing 6-(4-Fluorophenyl)-3-hydrazinyl-1,2,4-triazine as a Key Scaffold for Academic Exploration
This compound emerges as a compound of significant interest at the intersection of 1,2,4-triazine chemistry and the strategic use of fluorine in medicinal chemistry. Its structure combines the biologically active 1,2,4-triazine core with a fluorophenyl group and a reactive hydrazinyl moiety. The fluorophenyl group is anticipated to enhance the molecule's biological activity and pharmacokinetic profile, as discussed in the previous section. The hydrazinyl group at the 3-position of the triazine ring serves as a versatile synthetic handle, allowing for the facile generation of a wide range of derivatives. This makes the parent compound a valuable scaffold for the development of new chemical entities with potential therapeutic applications. The exploration of derivatives of this compound is a focal point of academic research aimed at discovering novel compounds with diverse biological activities.
Structure
3D Structure
Properties
IUPAC Name |
[6-(4-fluorophenyl)-1,2,4-triazin-3-yl]hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN5/c10-7-3-1-6(2-4-7)8-5-12-9(13-11)15-14-8/h1-5H,11H2,(H,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBQFNJWWOCMJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N=N2)NN)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601250058 | |
| Record name | 6-(4-Fluorophenyl)-3-hydrazinyl-1,2,4-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601250058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71347-59-6 | |
| Record name | 6-(4-Fluorophenyl)-3-hydrazinyl-1,2,4-triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71347-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(4-Fluorophenyl)-3-hydrazinyl-1,2,4-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601250058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Chemical Reactivity of 6 4 Fluorophenyl 3 Hydrazinyl 1,2,4 Triazine
General Synthetic Approaches to 1,2,4-Triazine (B1199460) Derivatives with a Hydrazinyl Moiety
The synthesis of 1,2,4-triazine derivatives bearing a hydrazinyl substituent can be achieved through several established routes. A common and versatile method involves the cyclocondensation of α-dicarbonyl compounds with aminoguanidine (B1677879) or its derivatives. This approach allows for the direct incorporation of the hydrazinyl moiety into the triazine ring during its formation.
Another prevalent strategy is the nucleophilic substitution of a suitable leaving group at the 3-position of a pre-formed 1,2,4-triazine ring with hydrazine (B178648) hydrate (B1144303). Halogens, such as chlorine, or sulfur-based groups like thiols or methylthio groups, are frequently employed as leaving groups. This method offers the advantage of late-stage introduction of the hydrazinyl functionality, which can be beneficial when working with complex molecules.
Furthermore, the reaction of thiosemicarbazide (B42300) or its derivatives with α-keto acids or their esters can also lead to the formation of 3-thioxo-1,2,4-triazin-5-ones, which can then be converted to the corresponding 3-hydrazinyl derivatives. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the final 1,2,4-triazine ring.
Targeted Synthesis of 6-(4-Fluorophenyl)-3-hydrazinyl-1,2,4-triazine
The synthesis of the title compound, this compound, is typically achieved through a multi-step sequence that involves the initial construction of the 6-aryl-1,2,4-triazine core followed by the introduction of the hydrazinyl group.
Precursor Synthesis and Reaction Pathway Optimization
A key precursor for the synthesis of this compound is 3-chloro-6-(4-fluorophenyl)-1,2,4-triazine. The synthesis of this intermediate often starts from the reaction of 4-fluorobenzaldehyde (B137897) with biurea (B89910) (hydrazine-1,2-dicarboxamide) to form a hydrazone, which is then cyclized.
Alternatively, the 1,2,4-triazine ring can be constructed from the reaction of 4-fluorophenylglyoxal with aminoguanidine. Optimization of this pathway involves careful control of reaction conditions such as temperature, solvent, and pH to maximize the yield of the desired 6-(4-fluorophenyl)-1,2,4-triazin-3-amine, which can then be converted to the 3-chloro derivative.
Another viable route to a key precursor involves the synthesis of 6-(4-fluorophenyl)-1,2,4-triazine-3-thiol. This can be achieved by the reaction of 4-fluorophenacyl bromide with thiosemicarbazide. The resulting thiol can then be converted to the 3-chloro derivative using a chlorinating agent like phosphorus oxychloride.
Regioselective Synthesis and Reaction Conditions
The regioselectivity of the initial condensation to form the 6-substituted-1,2,4-triazine ring is crucial. The reaction between an unsymmetrical α-dicarbonyl compound and a substituted guanidine (B92328) can potentially lead to isomeric products. However, in the case of 4-fluorophenylglyoxal, the reaction with aminoguanidine typically proceeds with high regioselectivity to afford the desired 6-(4-fluorophenyl) isomer due to the differing reactivity of the two carbonyl groups.
The final step in the synthesis of the title compound is the hydrazinolysis of 3-chloro-6-(4-fluorophenyl)-1,2,4-triazine. This nucleophilic aromatic substitution reaction is generally carried out by treating the chloro-triazine with an excess of hydrazine hydrate in a suitable solvent such as ethanol (B145695) or isopropanol. The reaction is often performed at elevated temperatures to ensure complete conversion. The product, this compound, typically precipitates from the reaction mixture upon cooling and can be purified by recrystallization.
Table 1: Key Intermediates and Reagents in the Synthesis of this compound
| Compound/Reagent | Role |
| 4-Fluorobenzaldehyde | Starting material for precursor synthesis |
| Biurea | Reagent for triazine ring formation |
| 4-Fluorophenylglyoxal | α-dicarbonyl compound for cyclocondensation |
| Aminoguanidine | Source of the N1, N2, and 3-amino group |
| 3-Chloro-6-(4-fluorophenyl)-1,2,4-triazine | Key precursor |
| Hydrazine hydrate | Nucleophile for hydrazinolysis |
Chemical Transformations and Derivatization of the Hydrazinyl Group
The hydrazinyl moiety in this compound is a versatile functional group that can undergo a variety of chemical transformations, making it a valuable handle for the synthesis of more complex heterocyclic systems.
Nucleophilic Reactivity of the Hydrazinyl Moiety
The terminal amino group of the hydrazinyl substituent is nucleophilic and can react with a range of electrophiles. For instance, condensation with aldehydes and ketones leads to the formation of the corresponding Schiff bases (hydrazones). This reaction is often catalyzed by a small amount of acid.
Acylation of the hydrazinyl group with acid chlorides or anhydrides yields acylhydrazides. These derivatives can serve as intermediates for further transformations or may exhibit biological activities themselves. The reactivity of the hydrazinyl group allows for the introduction of a wide variety of substituents, enabling the generation of diverse chemical libraries for screening purposes.
Cyclization Reactions Leading to Fused Heterocyclic Systems
The bifunctional nature of the hydrazinyl group, possessing two adjacent nitrogen atoms, makes it an excellent precursor for the synthesis of fused heterocyclic systems. These reactions typically involve the reaction of this compound with reagents containing two electrophilic centers.
A common cyclization reaction is the formation of a triazolo[4,3-b] innovationinfo.orgnih.govresearchgate.nettriazine ring system. This can be achieved by reacting the hydrazinyl-triazine with reagents such as carbon disulfide, which, after subsequent intramolecular cyclization, can lead to the formation of a thione-substituted triazole ring. Similarly, reaction with orthoesters can yield the corresponding triazolo[4,3-b] innovationinfo.orgnih.govresearchgate.nettriazine derivatives.
Another important class of fused heterocycles that can be synthesized from this compound are the pyrazolo[1,5-d] innovationinfo.orgnih.govresearchgate.nettriazines. The reaction with β-dicarbonyl compounds, such as acetylacetone (B45752) or ethyl acetoacetate, under acidic or thermal conditions, can lead to the formation of a fused pyrazole (B372694) ring. The regioselectivity of this cyclization is dependent on the nature of the β-dicarbonyl compound and the reaction conditions.
Table 2: Examples of Fused Heterocyclic Systems Derived from 3-Hydrazinyl-1,2,4-triazines
| Fused Heterocycle | Reagent for Cyclization |
| Triazolo[4,3-b] innovationinfo.orgnih.govresearchgate.nettriazine | Carbon disulfide, Orthoesters |
| Pyrazolo[1,5-d] innovationinfo.orgnih.govresearchgate.nettriazine | β-Dicarbonyl compounds |
| Imidazo[1,2-b] innovationinfo.orgnih.govresearchgate.nettriazine | α-Haloketones |
| 1,2,4-Triazino[4,3-b] innovationinfo.orgnih.govresearchgate.nettriazine | α-Haloacyl halides |
Formation of Schiff Bases and Hydrazones
The hydrazinyl group (-NHNH₂) at the 3-position of the triazine ring is a potent nucleophile, readily undergoing condensation reactions with a wide range of carbonyl compounds, such as aldehydes and ketones. This reaction leads to the formation of the corresponding hydrazones, also known as Schiff bases. The reaction is typically carried out by refluxing the hydrazinyl-triazine with the carbonyl compound in a suitable solvent, often an alcohol like ethanol, sometimes with the addition of a catalytic amount of acid to facilitate the dehydration step.
This straightforward synthetic pathway allows for the introduction of diverse substituents onto the triazine scaffold, enabling the systematic modification of the molecule's properties. The general reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N-NH- bond. A variety of aromatic and aliphatic aldehydes and ketones can be employed in this reaction, leading to a library of hydrazone derivatives.
| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Product (Hydrazone) | Typical Conditions |
| This compound | Benzaldehyde | 6-(4-Fluorophenyl)-3-(2-benzylidenehydrazinyl)-1,2,4-triazine | Ethanol, reflux |
| This compound | 4-Chlorobenzaldehyde | 3-[2-(4-Chlorobenzylidene)hydrazinyl]-6-(4-fluorophenyl)-1,2,4-triazine | Ethanol, reflux |
| This compound | 4-Methoxybenzaldehyde | 6-(4-Fluorophenyl)-3-[2-(4-methoxybenzylidene)hydrazinyl]-1,2,4-triazine | Ethanol, reflux |
| This compound | Acetone | 6-(4-Fluorophenyl)-3-(2-isopropylidenehydrazinyl)-1,2,4-triazine | Ethanol, reflux, acid catalyst |
| This compound | Cyclohexanone | 3-(2-Cyclohexylidenehydrazinyl)-6-(4-fluorophenyl)-1,2,4-triazine | Ethanol, reflux, acid catalyst |
This table presents plausible reactions based on the known reactivity of hydrazinyl-triazines.
Oxidation and Reduction Pathways of the Hydrazinyl Group
The hydrazinyl substituent and its hydrazone derivatives are susceptible to both oxidation and reduction, providing pathways to further functionalized triazine systems.
Oxidation: Oxidative cyclization is a prominent reaction pathway for hydrazones derived from 3-hydrazinyl-1,2,4-triazines. Treatment of these hydrazones with an oxidizing agent can lead to the formation of fused heterocyclic systems. For instance, the intramolecular cyclization of a hydrazone can yield a stable, fused 1,2,4-triazolo[4,3-b] nih.govresearchgate.netacs.orgtriazine ring system. This transformation creates a more rigid, planar structure with altered electronic and biological properties.
Another oxidative pathway involves the reaction of the hydrazinyl group with reagents like nitrous acid (HONO). This reaction can lead to the formation of a fused tetrazole ring, resulting in a tetrazolo[5,1-c] nih.govresearchgate.netacs.orgtriazine derivative. These cyclization reactions are valuable for creating diverse and complex heterocyclic scaffolds from a common precursor.
Reduction: The hydrazinyl group can be reduced to the corresponding amino group. A common method for the reductive cleavage of the N-N bond in hydrazines is catalytic hydrogenation. psu.edu Using catalysts such as Raney Nickel in the presence of hydrogen gas can effectively cleave the nitrogen-nitrogen single bond to afford 3-amino-6-(4-fluorophenyl)-1,2,4-triazine. acs.orgcommonorganicchemistry.com This transformation is significant as it converts the hydrazinyl moiety into a primary amine, which opens up a different set of synthetic possibilities for further functionalization, such as acylation, alkylation, or diazotization.
| Pathway | Reagent(s) | Product Type |
| Oxidation | Oxidizing agent (e.g., NBS, DDQ) on hydrazone | Fused Triazolo[4,3-b] nih.govresearchgate.netacs.orgtriazine |
| Oxidation | Nitrous Acid (HONO) | Fused Tetrazolo[5,1-c] nih.govresearchgate.netacs.orgtriazine |
| Reduction | Catalytic Hydrogenation (e.g., H₂, Raney Ni) | 3-Amino-1,2,4-triazine derivative |
This table summarizes key transformation pathways for the hydrazinyl group.
Reactivity and Functionalization of the Fluorophenyl Moiety
The fluorophenyl group at the 6-position of the triazine ring is not merely a passive substituent. The presence of the strongly electron-withdrawing 1,2,4-triazine ring activates the phenyl ring, particularly the fluorine atom, towards nucleophilic aromatic substitution (SNAr).
In SNAr reactions, the fluorine atom, which is a good leaving group in this context, can be displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups at the para-position of the phenyl ring. The reaction proceeds through a Meisenheimer intermediate, a resonance-stabilized anion, whose formation is favored by the electron-withdrawing nature of the triazine heterocycle. Common nucleophiles for this reaction include alkoxides (RO⁻), phenoxides (ArO⁻), thiolates (RS⁻), and amines (R₂NH). These reactions are typically performed under mild to moderate heating in a polar aprotic solvent like DMF or DMSO.
Beyond SNAr, modern cross-coupling methodologies can also be envisioned for the functionalization of the fluorophenyl moiety. Although aryl fluorides are generally less reactive in palladium-catalyzed cross-coupling reactions than their bromide or iodide counterparts, specialized catalytic systems have been developed to facilitate such transformations. nih.gov Alternatively, the fluorophenyl group could be synthetically modified prior to its installation on the triazine ring, or the corresponding bromo- or iodo-phenyl triazine could be used as a substrate for well-established palladium-catalyzed reactions like the Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings to form new C-C, C-N, or C-O bonds. researchgate.netnih.gov
| Reaction Type | Reagent(s) | Potential Product |
| Nucleophilic Aromatic Substitution (SNAr) | Sodium Methoxide (NaOMe) | 6-(4-Methoxyphenyl)-3-hydrazinyl-1,2,4-triazine |
| Nucleophilic Aromatic Substitution (SNAr) | Pyrrolidine | 6-(4-(Pyrrolidin-1-yl)phenyl)-3-hydrazinyl-1,2,4-triazine |
| Nucleophilic Aromatic Substitution (SNAr) | Sodium Thiophenoxide (NaSPh) | 6-(4-(Phenylthio)phenyl)-3-hydrazinyl-1,2,4-triazine |
| Suzuki-Miyaura Coupling (on bromo-analog) | Phenylboronic acid, Pd catalyst, base | 6-(Biphenyl-4-yl)-3-hydrazinyl-1,2,4-triazine |
| Buchwald-Hartwig Amination (on bromo-analog) | Morpholine, Pd catalyst, base | 6-(4-Morpholinophenyl)-3-hydrazinyl-1,2,4-triazine |
This table outlines potential functionalization strategies for the aryl moiety.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 6 4 Fluorophenyl 3 Hydrazinyl 1,2,4 Triazine Derivatives
Impact of the 4-Fluorophenyl Substitution on Biological Activity
The presence and position of the 4-fluorophenyl group at the C6 position of the 1,2,4-triazine (B1199460) ring are pivotal in defining the biological activity of these derivatives. The fluorine atom, owing to its high electronegativity and relatively small size, can significantly influence the molecule's properties. It can modulate the electronic distribution within the phenyl ring and the entire molecule, impacting interactions with biological targets. nih.govnih.gov
Structure-activity relationship (SAR) studies on various 1,2,4-triazine derivatives have highlighted the importance of the aryl substituent at the C6 position. The 4-fluorophenyl group, in particular, has been associated with a range of biological activities, including anticancer and antimicrobial properties. mdpi.comnih.gov The fluorine atom can enhance membrane permeability and metabolic stability, which are crucial pharmacokinetic properties. mdpi.comresearchgate.net Furthermore, the fluorine atom can participate in hydrogen bonding and other non-covalent interactions with receptor sites, thereby influencing binding affinity and efficacy. nih.govnih.gov
Bioisosteric replacement studies, where the 4-fluorophenyl group is substituted with other moieties, have further illuminated its role. For instance, replacing the fluorine with other halogens or small electron-withdrawing groups can lead to variations in activity, underscoring the specific contribution of the fluorine atom's electronic and steric properties. mdpi.comnih.gov
Contribution of the 3-Hydrazinyl Moiety to Molecular Interactions and Activity
The hydrazinyl group's ability to form multiple hydrogen bonds can be crucial for anchoring the ligand within the binding pocket of a receptor, contributing to high binding affinity. nih.gov Molecular docking studies on related hydrazinyl-containing heterocyclic compounds have consistently shown the involvement of this group in key hydrogen bonding interactions with target enzymes. mdpi.com
Furthermore, the hydrazinyl moiety can act as a reactive handle for the synthesis of a diverse library of derivatives. Condensation of the hydrazinyl group with various aldehydes and ketones can lead to the formation of hydrazones, which often exhibit enhanced biological activities. mdpi.com The nature of the substituent introduced via the hydrazone linkage can be systematically varied to probe the steric and electronic requirements of the binding site and optimize activity.
Effects of Remote Substituents and Ring Modifications on the 1,2,4-Triazine Core
While the 4-fluorophenyl and 3-hydrazinyl groups are primary determinants of activity, modifications to other parts of the molecule, including remote substituents and the 1,2,4-triazine core itself, can have profound effects on the biological profile.
The introduction of various substituents on the phenyl ring or at other positions of the triazine core can modulate the molecule's lipophilicity, electronic properties, and steric profile, thereby influencing its pharmacokinetic and pharmacodynamic properties. For instance, the addition of bulky lipophilic groups can enhance binding to hydrophobic pockets in a receptor, while polar groups can improve water solubility and bioavailability. nih.gov
Modifications to the 1,2,4-triazine ring, such as the introduction of alkyl or aryl groups at the N2 or N4 positions, can alter the ring's electronic nature and its ability to participate in pi-pi stacking or other non-covalent interactions. Fusing the triazine ring with other heterocyclic systems is another strategy that has been explored to create novel chemical entities with potentially improved biological activities and different selectivity profiles. pnrjournal.com
Analysis of Electronic, Hydrophobic, and Steric Parameters in SAR
Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for elucidating the correlation between the physicochemical properties of a series of compounds and their biological activities. For 6-(4-fluorophenyl)-3-hydrazinyl-1,2,4-triazine derivatives, the analysis of electronic, hydrophobic, and steric parameters is crucial for rational drug design.
Hydrophobic parameters , typically quantified by the partition coefficient (log P), are critical for membrane permeability and binding to hydrophobic pockets of receptors. A balance in lipophilicity is often required; while increased lipophilicity can enhance cell penetration, excessive hydrophobicity can lead to poor solubility and non-specific binding. mdpi.comnih.gov
Steric parameters , such as Taft steric parameters (Es) or molar refractivity (MR), describe the size and shape of substituents. The steric bulk of different groups can influence the conformational preferences of the molecule and its ability to fit into the binding site of a target protein.
By developing QSAR models that incorporate these parameters, it is possible to predict the activity of novel derivatives and guide the synthesis of more potent and selective compounds.
Below is a hypothetical data table illustrating how these parameters could be analyzed for a series of derivatives:
| Compound | R-group on Hydrazinyl | Hammett (σ) of R | log P | Molar Refractivity (MR) | Biological Activity (IC50, µM) |
| 1 | H | 0 | 2.5 | 1.03 | 10.2 |
| 2 | 4-CH3-Ph | -0.17 | 3.8 | 5.65 | 5.8 |
| 3 | 4-Cl-Ph | 0.23 | 3.5 | 6.03 | 2.1 |
| 4 | 4-NO2-Ph | 0.78 | 2.8 | 6.33 | 15.5 |
Conformational Analysis and Molecular Flexibility in Relation to Biological Response
The three-dimensional conformation of a molecule is a critical determinant of its biological activity. The this compound scaffold possesses a degree of conformational flexibility, particularly around the single bonds connecting the phenyl ring and the hydrazinyl group to the triazine core.
Molecular flexibility is also important. A molecule that is too rigid may not be able to adopt the optimal conformation for binding, while a molecule that is too flexible may lose too much conformational entropy upon binding, leading to a weaker interaction. The hydrazinyl moiety and any substituents attached to it can also influence the conformational landscape of the molecule. Understanding the interplay between conformational preferences and biological response is essential for designing derivatives with improved activity and selectivity.
Biological Activities and Mechanistic Investigations of 6 4 Fluorophenyl 3 Hydrazinyl 1,2,4 Triazine and Its Derivatives in Vitro and Preclinical Models
Enzyme Inhibition Studies
The 1,2,4-triazine (B1199460) scaffold has been identified as a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of enzyme inhibitory activities. The following subsections detail the mechanistic investigations of these derivatives against various enzymatic targets.
Derivatives of 1,2,4-triazine have been explored for their potential as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. Dysregulation of CDK2 activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention.
Fluorine-substituted 1,2,4-triazinones have been synthesized and evaluated as potential CDK2 inhibitors. researchgate.net In one study, several compounds from this class exhibited significant CDK2 inhibition activity. researchgate.net Specifically, compounds 1 , 3 , 14 , 15 , and 16 (refer to the table of compounds) demonstrated noteworthy inhibitory effects. researchgate.net The research highlighted that compounds 14 and 16 possess dual activity, inhibiting both CDK2 and showing anti-HIV properties. researchgate.net While the direct impact on DNA damage protection was not explicitly detailed in the available studies, the inhibition of CDK2 is intrinsically linked to the control of cell cycle progression, which can indirectly contribute to the prevention of uncontrolled proliferation of cells with damaged DNA. Further research is required to elucidate the specific mechanisms of DNA damage protection associated with these compounds.
Table 1: Fluorine Substituted 1,2,4-Triazinones with CDK2 Inhibitory Activity
| Compound | CDK2 Inhibition Activity |
|---|---|
| 1 | Significant |
| 3 | Significant |
| 14 | Significant |
| 15 | Significant |
| 16 | Significant |
Data sourced from a study on fluorine substituted 1,2,4-triazinones. researchgate.net
G-protein-coupled receptor 84 (GPR84) is a proinflammatory receptor implicated in various inflammatory and fibrotic diseases. The development of GPR84 antagonists is a promising therapeutic strategy. Research into the structure-activity relationship (SAR) of 1,2,4-triazine derivatives has identified potent competitive antagonists of human GPR84. nih.govnih.gov
A notable derivative, 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole , emerged from a high-throughput screening campaign as a high-affinity and selective competitive antagonist of human GPR84. nih.gov Subsequent SAR studies led to the development of even more potent analogs. nih.govnih.gov Molecular docking studies suggest that these antagonists bind within the helical bundle of the receptor, making direct contact with the GPR84 receptor helices and the second extracellular loop (ECL2). nih.gov The 5- and 6-aryl substituents on the 1,2,4-triazine ring appear to occupy distinct pockets within the binding site, contributing to the affinity and selectivity of these compounds. nih.gov
Table 2: GPR84 Antagonist Activity of a 1,2,4-Triazine Derivative
| Compound | Target | Mechanism of Action |
|---|---|---|
| 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole | Human GPR84 | Competitive Antagonist |
Data from structure-activity relationship studies of 1,2,4-triazine GPR84 antagonists. nih.gov
The HslVU protease/chaperone complex plays a crucial role in maintaining protein homeostasis in bacteria, making it a novel target for antimicrobial agents. A library of small molecules, including triazine derivatives, has been evaluated for their inhibitory potential against the E. coli HslV protease. nih.goveuropeanreview.org
In these studies, several compounds containing a triazine moiety were identified as potent inhibitors of the HslV protease, with IC50 values in the micromolar to nanomolar range. nih.goveuropeanreview.org Specifically, compounds SHS-II-123a , SHS-II-147a , US-IV-89 , and US-IV-92 demonstrated IC50 values ranging from 0.1 to 0.32 µM. nih.gov These findings represent the first report of small molecules with inhibitory effects on the HslVU complex, suggesting that 1,2,4-triazine derivatives could serve as a scaffold for the development of new and safer antimicrobial agents. nih.goveuropeanreview.org
Table 3: HslV Protease Inhibitory Activity of Triazine Derivatives
| Compound | IC50 (µM) |
|---|---|
| SHS-II-123a | 0.1 - 0.32 |
| SHS-II-147a | 0.1 - 0.32 |
| US-IV-89 | 0.1 - 0.32 |
| US-IV-92 | 0.1 - 0.32 |
Data from a study on inhibitors of the HslVU protease/chaperone complex. nih.gov
The mammalian target of rapamycin (B549165) (mTOR) is a critical kinase that regulates cell growth and proliferation and is often deregulated in cancer. Consequently, mTOR inhibitors are valuable as antineoplastic agents. A series of 1,2,4-triazine derivatives featuring arylidene-hydrazinyl moieties have been designed and synthesized as potential mTOR inhibitors. nih.gov
Several of these compounds exhibited good cytotoxic activity against human leukemia (HL-60) and breast cancer (MCF-7) cell lines, with IC50 values in the micromolar range. nih.gov For instance, compounds S1 , S2 , and S3 displayed IC50 values ranging from 6.42 to 20.20 μM. nih.gov Molecular docking studies indicated that these compounds fit well within the active site of the mTOR receptor. The arylidene moiety linked to the hydrazinyl portion of the 1,2,4-triazine structure was found to play a significant role in both the cytotoxicity and the mTOR inhibitory activity. nih.gov Another study reported a triazine-hydrazone derivative, compound (3) , with a potent mTOR IC50 value of 0.27 μM. nih.gov
Table 4: mTOR Inhibitory Activity of 1,2,4-Triazine Derivatives
| Compound | Cell Lines | IC50 Range (µM) | mTOR IC50 (µM) |
|---|---|---|---|
| S1, S2, S3 | HL-60, MCF-7 | 6.42 - 20.20 | Not specified |
| (3) | Not specified | Not specified | 0.27 |
Data from a study on 1,2,4-triazine derivatives as potential mTOR inhibitors. nih.gov
Lanosterol 14α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes. Inhibition of CYP51 is a well-established mechanism for antifungal drugs. The potential of 1,2,4-triazine derivatives as inhibitors of Candida albicans CYP51 has been investigated using in silico methods. nih.govresearchgate.netnih.gov
Molecular docking and molecular dynamics simulations have shown that 1,2,4-triazine derivatives can bind with high affinity to the active site of the CYP51 enzyme. nih.govresearchgate.net These studies suggest that the triazine scaffold can form hydrogen bonds and hydrophobic interactions with key residues in the enzyme's active site. nih.gov The binding affinities of some of these derivatives were found to be comparable to or even better than the conventional antifungal drug fluconazole in these computational models. nih.govnih.gov These findings propose that 1,2,4-triazine derivatives are promising scaffolds for the development of new antifungal agents. nih.govresearchgate.net
The accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles are pathological hallmarks of Alzheimer's disease. Beta-secretase 1 (BACE1) and glycogen synthase kinase 3 beta (GSK-3β) are key enzymes involved in the production of Aβ and the hyperphosphorylation of tau protein, respectively. The development of dual inhibitors for both BACE1 and GSK-3β is a promising therapeutic strategy.
While research on 1,2,4-triazine derivatives as dual inhibitors is limited, studies on the related 1,3,5-triazine (B166579) isomer have shown promise. Specifically, 6-amino-4-phenyl-3,4-dihydro-1,3,5-triazin-2(1H)-ones have been identified as the first class of molecules capable of simultaneously modulating BACE-1 and GSK-3β. mdpi.com One such triazinone derivative demonstrated well-balanced in vitro potencies against both enzymes, with IC50 values of 18.03 ± 0.01 μM for BACE-1 and 14.67 ± 0.78 μM for GSK-3β. mdpi.com Although this is a different triazine isomer, it highlights the potential of the broader triazine class of compounds to be developed as dual-target inhibitors for Alzheimer's disease. Further investigation into 1,2,4-triazine derivatives for this dual inhibitory activity is warranted.
In Vitro Anti-proliferative and Cytotoxic Activities in Cancer Cell Lines
Derivatives of the 1,2,4-triazine scaffold have demonstrated significant anti-proliferative and cytotoxic effects against various human cancer cell lines. The presence of a substituted phenyl ring at the 6-position is a common feature in many biologically active triazine compounds.
Recent studies on s-triazine derivatives have highlighted their potent cytotoxic effects. For instance, certain derivatives exhibited high cytotoxicity against the HCT-116 human colon carcinoma cell line, with IC50 values as low as 0.87 nM. nih.gov Similarly, novel 1,3,5-triazine-based pyrazole (B372694) derivatives have shown promising anticancer activity against a panel of cancer cell lines including MCF-7 (breast), HepG2 (liver), HCT116 (colorectal), and PC-3 (prostate).
A series of 1,2,4-triazine derivatives bearing a piperazine amide moiety were synthesized and evaluated for their in vitro antitumor activity against MCF-7 breast adenocarcinoma and C6 rat glioma cell lines. Some of these compounds exhibited potent activity, with IC50 values of 9.5 µg/mL against MCF-7 cells, which was more potent than the standard drug cisplatin in that particular study. researchgate.net Furthermore, pyrazolo[4,3-e] mdpi.comacs.orgbohrium.comtriazine derivatives have shown strong cytotoxic activity against both MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov
The following table summarizes the in vitro cytotoxic activity of some 1,2,4-triazine derivatives against various cancer cell lines.
| Derivative | Cancer Cell Line | IC50 | Reference |
| s-Triazine derivative 7a | HCT-116 (Colon) | 0.87 nM | nih.gov |
| s-Triazine derivative 7g | HCT-116 (Colon) | 1.41 nM | nih.gov |
| 1,2,4-Triazine derivative 5 | MCF-7 (Breast) | 9.5 µg/mL | researchgate.net |
| Pyrazolo[4,3-e]tetrazolo[1,5-b] mdpi.comacs.orgbohrium.comtriazine 3b | MCF-7 (Breast) | <2.3 µM | nih.gov |
| Pyrazolo[4,3-e]tetrazolo[1,5-b] mdpi.comacs.orgbohrium.comtriazine 3b | MDA-MB-231 (Breast) | <2.3 µM | nih.gov |
The anticancer activity of triazine derivatives is often attributed to their ability to interfere with fundamental cellular processes. Some s-triazine derivatives have been found to induce DNA damage and trigger apoptosis. nih.gov For example, two potent s-triazine derivatives induced DNA damage at concentrations of 2.67 and 1.87 nM and significantly increased the apoptotic cell population in HCT-116 cells. nih.gov
Investigations into pyrazolo[4,3-e]tetrazolo[1,5-b] mdpi.comacs.orgbohrium.comtriazine derivatives revealed that their cytotoxic effects on breast cancer cells are mediated through the induction of apoptosis via the activation of caspases 9, 8, and 3/7. nih.gov Furthermore, some 1,2,4-triazine derivatives are believed to exert their anticancer effects by inhibiting key enzymes involved in cancer progression. For instance, certain derivatives have been investigated as inhibitors of receptor tyrosine kinases. frontiersin.org The incorporation of a fluorine atom, as in the 4-fluorophenyl moiety, can enhance the lipophilicity and metabolic stability of the compound, potentially leading to improved cell permeability and stronger interactions with biological targets. frontiersin.org
A crucial aspect of cancer chemotherapy is the selective targeting of cancer cells while sparing normal, healthy cells. Several studies on triazine derivatives have demonstrated a degree of selective cytotoxicity. For instance, certain s-triazine derivatives that were highly cytotoxic to HCT-116 colon cancer cells showed a high safety profile on normal colonocytes, with selectivity indices reaching up to 181.93. nih.gov
Similarly, pyrazolo[4,3-e] mdpi.comacs.orgbohrium.comtriazine and pyrazolo[4,3-e]tetrazolo[1,5-b] mdpi.comacs.orgbohrium.comtriazine sulphonamide derivatives exhibited stronger cytotoxic activity against MCF-7 and MDA-MB-231 breast cancer cells compared to their effect on normal MCF-10A breast cells. nih.gov This selectivity is a promising characteristic for the development of targeted anticancer agents with potentially fewer side effects.
Anti-infective Applications and Spectrum of Activity
The 1,2,4-triazine scaffold is also a source of potent anti-infective agents, with derivatives showing activity against a range of bacteria, fungi, and viruses.
Derivatives of 1,2,4-triazine have been investigated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. ctppc.orgctppc.org For example, novel 6-(1-substituted pyrrole-2-yl)-s-triazine compounds have been found to potently inhibit the growth of Staphylococcus aureus, including methicillin-resistant strains (MRSA), with minimum inhibitory concentration (MIC) values as low as 1 μM. nih.gov These compounds were found to be bacteriostatic and non-toxic to mammalian cells at effective concentrations. nih.gov The synthesis of various 1,2,4-triazine derivatives has been a focus of research aimed at discovering new antibacterial agents to combat the growing problem of antibiotic resistance. ctppc.orgctppc.org
Triazine and the closely related triazole derivatives are well-known for their antifungal properties. mdpi.comnih.gov Hydrazone derivatives of triazines, in particular, have shown significant antifungal potency. acs.orgnih.gov A series of 2,4,6-trisubstituted triazine hydrazone compounds were found to have excellent in vitro synergy with fluconazole and potent monotherapy activity against fluconazole-resistant Candida albicans and Candida auris, with MIC values ranging from 1.0 to 16.0 μg/mL. acs.orgnih.gov
The mechanism of antifungal action for many azole-based compounds, including triazoles, involves the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. nih.govfrontiersin.org The disruption of ergosterol synthesis leads to damage of the cell membrane and ultimately fungal cell death. Molecular docking studies have supported the interaction of 1,2,4-triazine derivatives with the active site of Candida albicans CYP51. nih.govfrontiersin.org The hydrazinyl moiety in the target compound can be a key pharmacophoric feature, as 2-hydrazinyl-1,3-thiazole derivatives have been shown to possess superior antifungal potency compared to their analogues lacking the hydrazone linkage. nih.gov
The following table provides a summary of the in vitro antifungal activity of some triazine and related derivatives.
| Derivative | Fungal Strain | MIC (μg/mL) | Reference |
| Triazine Hydrazone 28 | Fluconazole-resistant C. albicans | 1.0–16.0 | acs.orgnih.gov |
| Triazine Hydrazone 28 | C. auris | 1.0–16.0 | acs.orgnih.gov |
| 2-Hydrazinyl-1,3-thiazole 7e | C. albicans ATCC 10231 | 3.9 | nih.gov |
| 2-Hydrazinyl-1,3-thiazole 7a | C. albicans ATCC 10231 | 7.81 | nih.gov |
The 1,2,4-triazine core is present in some compounds with known antiviral activity. researchgate.netijpsr.info For instance, the nucleoside analog Azaribine, a 1,2,4-triazine derivative, has been noted for its antiviral properties. researchgate.net More recently, studies on 2,4,6-trisubstituted 1,3,5-triazine derivatives have demonstrated antiviral activity against the Yellow Fever Virus (YFV). nuph.edu.ua In these studies, several carbothioamide derivatives showed inhibitory activity against YFV at concentrations of ≤10 μg/mL, with some compounds having an EC90 in the range of 0.06 – 2.2 μg/mL and exhibiting low cytotoxicity, leading to excellent selectivity indices. nuph.edu.ua
Furthermore, pyrrolo[2,1-f] mdpi.comacs.orgbohrium.comtriazine derivatives have been identified as having antiviral activity against influenza virus A/Puerto Rico/8/34 (H1N1) in Madin-Darby canine kidney (MDCK) cell culture. One derivative demonstrated an IC50 of 4 µg/mL with a high selectivity index of 188, and its mechanism of action was suggested to involve the inhibition of neuraminidase. mdpi.com While specific antiviral data for 6-(4-Fluorophenyl)-3-hydrazinyl-1,2,4-triazine is not available, the broad antiviral potential of the triazine scaffold suggests that it and its derivatives are worthy of further investigation in this area.
Antitubercular Activities
The 1,2,4-triazine nucleus is a structural motif that has garnered attention for its potential antitubercular properties. ijpsr.info Derivatives of this scaffold have been evaluated for their efficacy against Mycobacterium tuberculosis. Studies have shown that modifications to the triazine ring can lead to compounds with significant antimycobacterial effects. researchgate.net
Research into related nitrogen-containing heterocyclic compounds, such as 1,2,4-triazoles, has provided insights that may be relevant to triazine derivatives. For instance, certain 1,2,4-triazole derivatives have demonstrated potent activity against Mycobacterium tuberculosis H37Ra, with one compound showing a Minimum Inhibitory Concentration (MIC) as low as 0.976 μg/mL. nih.govnih.govsemanticscholar.org Other synthesized hydrazone derivatives have also been assessed, with some showing an MIC of 1.6 µg/mL against the H37Rv strain of M. tuberculosis, a potency comparable to standard drugs like isoniazid and ethambutol. dpkmr.edu.in Specifically, 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol, a structurally related compound, showed promising activity against both H37Rv and multi-drug-resistant (MDR) strains of M. tuberculosis at concentrations of 5.5 µg/mL and 11 µg/mL, respectively. mdpi.com These findings underscore the potential of heterocyclic compounds containing hydrazinyl and triazine-like moieties as a basis for developing new antitubercular agents. nih.govresearchgate.net
Table 1: In Vitro Antitubercular Activity of Selected Heterocyclic Derivatives
| Compound Class | Mycobacterium Strain | Activity (MIC) | Reference |
|---|---|---|---|
| 1,2,4-Triazole Derivative (C4) | M. tuberculosis H37Ra | 0.976 µg/mL | nih.gov |
| 1,2,4-Triazole Derivatives (C8, C11, C14) | M. tuberculosis H37Ra | 31.25-62.5 µg/mL | nih.gov |
| Hydrazinyl Thiazole (B1198619) Derivative (6c) | M. tuberculosis H37Rv | 1.6 µg/mL | dpkmr.edu.in |
| 4-Amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | M. tuberculosis H37Rv | 5.5 µg/mL | mdpi.com |
Anti-inflammatory and Immunomodulatory Potentials
Derivatives of 1,2,4-triazine have been investigated for their ability to modulate inflammatory pathways. Research indicates that certain triazine compounds can suppress inflammatory responses by interfering with the Advanced Glycation End products (AGEs)-Receptor for AGEs (RAGE) axis. unibs.itnih.gov In cellular models using THP-1 monocytes, specific 1,2,4-triazine derivatives were found to be potent antiglycation agents. unibs.it These compounds effectively inhibited the upstream and downstream signaling of NADPH oxidase and key inflammatory mediators like p38 and NF-κβ. unibs.itnih.gov Furthermore, they blocked the induction of cyclooxygenase-2 (COX-2) and its product, prostaglandin E2 (PGE2), by disrupting AGE-RAGE interactions. unibs.itnih.gov
The broader class of hydrazone derivatives, to which this compound belongs, is well-documented for its anti-inflammatory potential. nih.govmdpi.com Studies on various hydrazone-containing compounds have shown significant anti-inflammatory effects in preclinical models. mdpi.com For example, N-(substituted benzylidene)-2-(N-(4H-1,2,4-triazole-4-yl) benzamido) acetohydrazide derivatives, particularly those with halogen and dimethylamino groups, exhibited notable anti-inflammatory activity. mdpi.com This body of work suggests that the 1,2,4-triazine-hydrazinyl scaffold is a promising framework for the development of novel anti-inflammatory agents. ijpsr.inforesearchgate.net
Neurobiological Investigations (focusing on receptor interactions and cellular effects)
Neuroprotective and Neurogenic Effects in Neuronal Cell Lines
The neuroprotective potential of 1,2,4-triazine derivatives has been explored in various neuronal cell line models. Studies have shown that these compounds can protect against oxidative stress-induced cell death. In differentiated rat pheochromocytoma (PC12) cells, novel triazine derivatives offered protection from hydrogen peroxide (H₂O₂)-induced cytotoxicity, which was associated with a significant reduction in the activation of caspase-3, a key enzyme in apoptosis. nih.gov
Further research into a series of 5,6-diaryl-1,2,4-triazine-3-thioacetate derivatives demonstrated neuroprotective activity against both H₂O₂ and β-amyloid (Aβ)-induced toxicity in PC12 and SH-SY5Y cells. researchgate.net One particular regioisomer, ethyl 2-(5-(4-chlorophenyl)-6-(4-methoxyphenyl)-3-thioxo-1,2,4-triazin-2(3H)-yl)acetate, was identified as the most potent compound, with an EC₅₀ of 14 µM against H₂O₂-induced apoptosis. researchgate.net This compound also improved neurite outgrowth in neuronal cells. researchgate.net Other studies have highlighted the potential of triazine derivatives to act as neuroprotective agents by activating signaling pathways such as the Wnt/β-catenin pathway, which is crucial for neuronal survival and function. nih.gov For instance, the compound 6-ethyl-N,N'-bis(3-hydroxyphenyl) nih.govnih.govresearchgate.nettriazine-2,4-diamine (RS-0466) was found to enhance the neuroprotective effect of brain-derived neurotrophic factor (BDNF) against Aβ-induced cytotoxicity in cortical neurons. nih.gov
Interaction with Central Nervous System Receptors (e.g., GABAA)
The interaction of 1,2,4-triazine derivatives with central nervous system receptors has been a subject of investigation to understand their neurobiological effects. A study on condensed triazine derivatives, including triazino-quinolines, characterized their binding interactions with central benzodiazepine receptors (CBRs), which are allosteric modulatory sites on the GABAA receptor. nih.gov
One compound, 2-(4-methylphenyl)-3H- nih.govnih.govnih.govtriazino[2,3-a]quinolin-3-one, displayed a high affinity for CBRs with a binding inhibition constant (Ki) of 42 nM and a high selectivity (>1300) over peripheral-type benzodiazepine receptors (PBRs). nih.gov The parent compound, 2-phenyl-3H- nih.govnih.govnih.govtriazino[2,3-a]quinolin-3-one, also showed significant affinity with a Ki value of 69 nM. nih.gov Molecular modeling suggested that high-affinity binding is dependent on hydrogen bonding to specific amino acid residues (γ2Thr142) and hydrophobic interactions (with α1His101) within the GABAA receptor. nih.gov
Table 2: Binding Affinity of Triazino-Quinoline Derivatives for Central Benzodiazepine Receptors (CBR)
| Compound | Binding Affinity (Kᵢ) | Selectivity (CBR vs. PBR) | Reference |
|---|---|---|---|
| 2-(4-methylphenyl)-3H- nih.govnih.govnih.govtriazino[2,3-a]quinolin-3-one | 42 ± 9 nM | >1300 | nih.gov |
Antioxidant Activity and Modulation of Oxidative Stress
The capacity of 1,2,4-triazine derivatives to counteract oxidative stress has been demonstrated through various in vitro assays. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. nih.gov Hydrazone derivatives, in particular, are recognized for their antioxidant properties. mdpi.com
A study on hydrazones derived from 4-amino-6-(tert-butyl)-3-hydrazinyl-1,2,4-triazin-5(4H)-one found them to be highly active antioxidants, with three compounds in the series showing activity twice that of ascorbic acid. researchgate.net The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to quench free radicals. mdpi.com Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging methods are commonly used to evaluate this potential. mdpi.comnih.gov For example, one hydrazone derivative demonstrated excellent antioxidant activity in the ABTS assay with an IC₅₀ of 4.30 µM. mdpi.com Similarly, studies on 1,3,5-triazine analogues revealed that compounds incorporating phenol or aminoalcohol motifs exhibited potent radical scavenging activity, with EC₅₀ values significantly lower than standard antioxidants like Trolox and ascorbic acid. nih.gov
Other Preclinical Pharmacological Activities
Anti-platelet Aggregation
Certain derivatives of 1,2,4-triazine have been identified as potent inhibitors of platelet aggregation, primarily through the inhibition of the cyclooxygenase (CO) enzyme. nih.gov One study detailed a series of 3-substituted 5,6-bis(4-methoxyphenyl)-1,2,4-triazines, with the compound 1-[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]carbonyl-4-methylpiperazine showing potent in vitro CO inhibition with an IC₅₀ of 2.8 x 10⁻⁷ M. nih.gov This compound also demonstrated potent ex vivo activity, completely preventing platelet aggregation induced by arachidonic acid and collagen. nih.gov Its potency was noted to be more than three times that of aspirin. nih.gov The mechanism of action for related 1,2,4-triazole derivatives is also thought to involve the inhibition of the cyclo-oxygenase-peroxidase complex, which prevents the synthesis of prostaglandins. nih.gov
Molluscicidal Activity
Phosphorus-containing 3-hydrazino-1,2,4-triazines have been explored for their molluscicidal activity against Biomphalaria alexandrina snails, which are intermediate hosts for schistosomiasis. researchgate.netnih.gov While some of the tested compounds showed low activity, the investigation highlights the exploration of this chemical class for such applications. nih.gov Research on other 1,2,4-triazole derivatives has shown that structural modifications, such as the substitution of the phenyl ring with chlorine or bromine, can lead to higher molluscicidal activity. nih.gov This suggests that the efficacy of 1,2,4-triazine derivatives could potentially be enhanced through similar structural adjustments.
Computational Chemistry and Molecular Modeling Approaches for 6 4 Fluorophenyl 3 Hydrazinyl 1,2,4 Triazine
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein. This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of ligand-target interactions.
In the study of 1,2,4-triazine (B1199460) derivatives, molecular docking is employed to understand how compounds like 6-(4-Fluorophenyl)-3-hydrazinyl-1,2,4-triazine might interact with various biological targets. For instance, derivatives of 3-(2-arylidenehydrazinyl)-1,2,4-triazine have been docked into the active site of the mammalian target of rapamycin (B549165) (mTOR), a key protein in cancer pathways. mui.ac.irnih.gov The simulations aim to identify the most stable binding conformation, often referred to as the binding pose.
The binding affinity, which quantifies the strength of the interaction, is estimated using a scoring function. This score, typically expressed in kcal/mol, represents the free energy of binding. A lower (more negative) score generally indicates a more favorable binding affinity. Studies on related 1,2,4-triazine hydrazone derivatives against the mTOR receptor have shown that these compounds can achieve favorable binding energies, sometimes even lower than the native ligand, suggesting strong inhibitory potential. nih.govresearchgate.net For this compound, a similar approach would involve docking it into a relevant receptor's active site to predict its binding orientation and to estimate its binding affinity, thereby providing a preliminary assessment of its potential biological activity.
Table 1: Representative Docking Scores of 1,2,4-Triazine Analogs Against mTOR
| Compound Analog | Predicted Binding Affinity (kcal/mol) |
|---|---|
| 3-(2-(5-nitrofuran-2-ylmethylene)hydrazinyl)-...-1,2,4-triazine | -9.5 |
| 3-(2-(5-nitrothiophen-2-ylmethylene)hydrazinyl)-...-1,2,4-triazine | -9.1 |
| 3-(2-(pyridin-4-ylmethylene)hydrazinyl)-...-1,2,4-triazine | -8.7 |
Data is hypothetical and based on findings for analogous compounds. mui.ac.irnih.gov
Beyond predicting the binding pose and affinity, molecular docking reveals the specific interactions between the ligand and the amino acid residues within the protein's binding pocket. These interactions are crucial for the stability of the ligand-protein complex. Common interactions include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic interactions.
For the 1,2,4-triazine scaffold, studies have consistently highlighted the importance of hydrogen bonding. For example, in the adenosine (B11128) A2A receptor, the amino-triazine core of antagonists forms critical hydrogen bonds with the side chain of asparagine 253 (Asn253). acs.orgnih.gov Similarly, when docked into mTOR, the hydrazinyl and triazine moieties of related compounds are predicted to form hydrogen bonds with key residues. mui.ac.irnih.gov The 4-fluorophenyl group of this compound can participate in hydrophobic and pi-pi interactions with aromatic residues like tyrosine and phenylalanine in a binding site. The fluorine atom itself can form specific interactions, such as halogen bonds or weak hydrogen bonds. Identifying these critical residues provides a roadmap for designing more potent and selective analogs.
Table 2: Key Amino Acid Interactions for 1,2,4-Triazine Scaffolds in Different Receptors
| Receptor Target | Interacting Amino Acid Residues | Type of Interaction | Reference |
|---|---|---|---|
| mTOR | Val2240, Trp2239 | Hydrogen Bond | mui.ac.irnih.gov |
| Adenosine A2A | Asn253, His278 | Hydrogen Bond | acs.orgnih.gov |
| h-DAAO | Gly313, Arg283, Tyr224, Tyr228 | Hydrogen Bond, Hydrophobic | nih.govrsc.org |
This table summarizes findings from studies on various 1,2,4-triazine derivatives.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule. These methods are used to predict molecular structure, reactivity, and various spectroscopic properties from first principles.
DFT is a computational method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT can be used to optimize its three-dimensional geometry and to calculate its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an important indicator of molecular stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. elsevierpure.com Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the nitrogen atoms of the triazine ring and the hydrazinyl group are expected to be electron-rich regions (nucleophilic), while the hydrogen atoms are electron-poor (electrophilic).
Table 3: Representative Frontier Orbital Energies for Triazine-based Compounds
| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Phenyl-substituted Triazine | -6.5 | -1.8 | 4.7 |
| Fluorophenyl-substituted Quinoline | -6.2 | -2.1 | 4.1 |
| Thiazolidinone Derivative | -6.8 | -2.5 | 4.3 |
Data is illustrative and based on DFT calculations for related heterocyclic systems. elsevierpure.comscielo.org.za
DFT calculations are also highly effective in predicting spectroscopic properties, which can aid in the structural characterization of newly synthesized compounds. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net These theoretical predictions, when compared with experimental data, can confirm the proposed molecular structure.
Similarly, the vibrational frequencies of a molecule can be calculated to predict its Infrared (IR) spectrum. nih.gov The calculated frequencies correspond to specific vibrational modes, such as stretching, bending, and wagging of different functional groups. For this compound, DFT would predict characteristic IR absorption bands for N-H stretching of the hydrazinyl group, C=N and N=N stretching within the triazine ring, and C-F stretching of the fluorophenyl group.
Table 4: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| -NH₂ (Hydrazinyl) | Symmetric/Asymmetric Stretching | 3300 - 3500 |
| C=N (Triazine Ring) | Stretching | 1600 - 1650 |
| N-N (Triazine Ring) | Stretching | 1400 - 1450 |
| C-F (Fluorophenyl) | Stretching | 1200 - 1250 |
| Aromatic C-H | Stretching | 3000 - 3100 |
Values are typical ranges predicted by DFT calculations for similar functional groups. scielo.org.za
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are particularly powerful.
To develop a QSAR model for a series of 1,2,4-triazine derivatives, including this compound, a dataset of compounds with known biological activities (e.g., IC₅₀ values) is required. nih.gov The compounds are aligned based on a common substructure, and then steric and electrostatic fields are calculated around each molecule. These fields are used as descriptors to build a regression model that correlates the field values with the biological activity.
The resulting QSAR model can be visualized using contour maps, which show regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a green contour in a CoMFA steric map indicates that adding a bulky group in that region is favorable for activity, while a yellow contour suggests that bulk is unfavorable. These models are validated statistically using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). rsc.org A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent analogs.
Table 5: Statistical Parameters for a Representative 3D-QSAR Study on 1,2,4-Triazine Derivatives
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | pred_r² (Predictive r² for test set) |
|---|---|---|---|
| CoMFA | 0.613 | 0.966 | 0.850 |
| CoMSIA | 0.669 | 0.985 | 0.875 |
Data derived from a 3D-QSAR study on 1,2,4-triazine derivatives as h-DAAO inhibitors. nih.gov
In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions for Drug-Likeness Assessment
The assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial in the early stages of drug discovery to predict its pharmacokinetic profile and potential for success as a drug candidate. In silico ADME predictions for this compound would involve the use of various computational models to estimate its physicochemical and pharmacokinetic parameters. These predictions are often guided by established rules and models, such as Lipinski's Rule of Five, which helps in evaluating the drug-likeness of a chemical compound.
A typical in silico ADME assessment for this compound would involve the calculation of several key descriptors. These include molecular weight, lipophilicity (logP), the number of hydrogen bond donors and acceptors, and the polar surface area (PSA). These parameters collectively help in predicting the oral bioavailability of a compound. For instance, a compound is generally considered to have good oral bioavailability if it adheres to Lipinski's rules: a molecular weight of less than 500 Daltons, a logP value not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.
Furthermore, advanced computational models can predict other critical ADME properties such as aqueous solubility, blood-brain barrier permeability, Caco-2 cell permeability (an indicator of intestinal absorption), and potential interactions with cytochrome P450 enzymes, which are crucial for metabolism. nih.gov The drug-likeness of a molecule can also be evaluated based on its structural similarity to known drugs and the absence of toxicophores. While specific experimental data for this compound is not available, a hypothetical ADME profile based on its structure is presented in the table below.
Table 1: Hypothetical In Silico ADME Predictions for this compound This table is for illustrative purposes and is based on general predictions for a molecule with this structure.
| Property | Predicted Value | Interpretation |
|---|---|---|
| Molecular Weight | 205.19 g/mol | Compliant with Lipinski's Rule (<500) |
| logP (Lipophilicity) | 1.5 - 2.5 | Optimal for good absorption and permeability |
| Hydrogen Bond Donors | 2 | Compliant with Lipinski's Rule (≤5) |
| Hydrogen Bond Acceptors | 5 | Compliant with Lipinski's Rule (≤10) |
| Polar Surface Area (PSA) | 85.7 Ų | Suggests good intestinal absorption |
| Aqueous Solubility | Moderately Soluble | Favorable for absorption |
| Blood-Brain Barrier Permeability | Low to Moderate | May have limited central nervous system effects |
| Caco-2 Permeability | Moderate | Suggests good intestinal absorption |
| CYP450 Inhibition | Likely inhibitor of some isoforms | Potential for drug-drug interactions |
| Drug-Likeness Score | Positive | Indicates a favorable profile for a drug candidate |
Pharmacophore Modeling and Virtual Screening Strategies
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. A pharmacophore model can be generated based on the structure of a known active ligand or the active site of a target protein. This model then serves as a 3D query for virtual screening of large compound libraries to identify novel molecules that possess the same pharmacophoric features and are therefore likely to exhibit similar biological activity. nih.gov
For this compound, a pharmacophore model could be developed based on its key structural features, which include a hydrogen bond donor (the hydrazinyl group), hydrogen bond acceptors (the nitrogen atoms in the triazine ring), an aromatic ring (the fluorophenyl group), and a hydrophobic feature. The specific arrangement of these features in 3D space would constitute the pharmacophore.
Once a pharmacophore model is established, it can be used in virtual screening campaigns. Virtual screening is a computational technique that involves the rapid assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach significantly narrows down the number of candidates for further experimental testing. mdpi.com The process typically involves filtering compounds based on physicochemical properties (to ensure drug-likeness) and then docking the remaining compounds into the active site of the target protein to predict their binding affinity and mode of interaction. nih.gov
A hypothetical workflow for a virtual screening campaign utilizing a pharmacophore model derived from this compound is outlined below.
Table 2: Hypothetical Virtual Screening Workflow for Identifying Analogs of this compound This table illustrates a general workflow and does not represent a specific completed study.
| Step | Description | Tools/Methods |
|---|---|---|
| 1. Target Identification | Identify a relevant biological target for which 1,2,4-triazine derivatives have shown activity. | Literature review, bioinformatics databases. |
| 2. Pharmacophore Model Generation | Develop a 3D pharmacophore model based on the key chemical features of this compound. | Ligand-based or structure-based modeling software (e.g., MOE, Discovery Studio). |
| 3. Database Preparation | Prepare a large database of chemical compounds for screening. | Public or commercial compound libraries (e.g., ZINC, ChemBridge). |
| 4. Pharmacophore-Based Screening | Use the generated pharmacophore model to rapidly screen the compound database and identify molecules with matching features. | High-throughput virtual screening software. |
| 5. Molecular Docking | Dock the hits from the pharmacophore screen into the active site of the target protein to predict binding affinity and interactions. | Docking software (e.g., AutoDock, Glide). |
| 6. ADME/Toxicity Filtering | Filter the docked compounds based on predicted ADME and toxicity profiles to select the most promising candidates. | In silico ADME prediction tools. |
| 7. Hit Selection | Select a final set of high-ranking compounds for experimental validation. | Based on docking scores, predicted ADME properties, and visual inspection of binding poses. |
Through these computational strategies, a deeper understanding of the potential of this compound as a lead compound can be achieved, and new derivatives with improved properties can be rationally designed.
Spectroscopic and Advanced Characterization Methodologies in Academic Research on 6 4 Fluorophenyl 3 Hydrazinyl 1,2,4 Triazine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
¹H NMR spectroscopy would be utilized to identify the number and types of protons present in the 6-(4-fluorophenyl)-3-hydrazinyl-1,2,4-triazine molecule. The spectrum is expected to show distinct signals for the protons of the 4-fluorophenyl group and the hydrazinyl moiety. The aromatic protons of the 4-fluorophenyl ring would likely appear as a set of multiplets in the downfield region (typically δ 7.0-8.5 ppm) due to the electron-withdrawing nature of the triazine ring and the fluorine atom. The protons of the hydrazinyl group (-NH-NH₂) would be expected to appear as broad singlets, and their chemical shift would be sensitive to solvent and concentration.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The spectrum of this compound would be expected to show signals for the carbons of the triazine ring and the 4-fluorophenyl substituent. The carbon atoms of the triazine ring are expected to resonate at lower field due to the presence of electronegative nitrogen atoms. The carbons of the 4-fluorophenyl group would show characteristic splitting patterns due to coupling with the fluorine atom (¹JCF, ²JCF, etc.).
For comparison, ¹H and ¹³C NMR data for some related 1,2,4-triazine (B1199460) derivatives are presented below. For instance, in a series of s-triazine hydrazone derivatives, the aromatic protons typically appear in the range of δ 7.4-7.6 ppm, with the hydrazone CH proton around δ 8.0 ppm and the NH proton as a singlet further downfield. mdpi.com The carbon signals for the triazine ring in these derivatives are observed in the range of δ 164-165 ppm. mdpi.com
Table 1: Representative ¹H NMR Data for Related 1,2,4-Triazine Derivatives
| Compound | Solvent | Aromatic Protons (δ ppm) | Other Key Signals (δ ppm) |
|---|---|---|---|
| 2-(2-(4-Chlorobenzylidene)hydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine | DMSO-d₆ | 7.45 (d, 2H), 7.62 (d, 2H) | 8.03 (s, 1H, CH), 10.73 (s, 1H, NH) |
| 4-(4-(2-(4-Bromobenzylidene)hydrazinyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)morpholine | DMSO-d₆ | 7.54–7.60 (m, 4H) | 8.02 (s, 1H, CH), 10.79 (s, 1H, NH) |
| 2-(2-(4-Methoxybenzylidene)hydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine | DMSO-d₆ | 6.96 (d, 2H), 7.55 (d, 2H) | 7.99 (s, 1H, CH), 10.50 (s, 1H, NH), 3.77 (s, 3H, OCH₃) |
Data sourced from reference mdpi.com
Table 2: Representative ¹³C NMR Data for Related 1,2,4-Triazine Derivatives| Compound | Solvent | Aromatic Carbons (δ ppm) | Triazine Carbons (δ ppm) | Other Key Signals (δ ppm) |
|---|---|---|---|---|
| 2-(2-(4-Chlorobenzylidene)hydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine | DMSO-d₆ | 127.8, 128.8, 133.1, 134.2 | 164.1, 164.5 | 139.6 (C=N) |
| 4-(4-(2-(4-Bromobenzylidene)hydrazinyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)morpholine | DMSO-d₆ | 121.9, 128.1, 131.5, 134.2 | 164.2, 164.8 | 140.1 (C=N) |
| 2-(2-(4-Methoxybenzylidene)hydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine | DMSO-d₆ | 114.2, 127.7, 127.9, 159.9 | 164.1, 164.4 | 141.0 (C=N), 55.2 (OCH₃) |
Data sourced from reference mdpi.com
To unambiguously assign all proton and carbon signals and to determine the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.
Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate the signals of protons directly attached to carbon atoms, allowing for the definitive assignment of the carbons in the 4-fluorophenyl ring and any aliphatic carbons if present.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is crucial for establishing the connectivity across multiple bonds (typically 2-3 bonds). It would show correlations between protons and carbons that are not directly bonded. For instance, it would be possible to see correlations from the protons on the 4-fluorophenyl ring to the carbon atom of the triazine ring to which it is attached, confirming the regiochemistry.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of protons. This would be particularly useful in determining the preferred conformation of the molecule in solution, for example, the orientation of the 4-fluorophenyl ring with respect to the triazine core.
Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which should correspond to the calculated value for its molecular formula, C₉H₈FN₅ (205.0764 g/mol ).
The fragmentation pattern observed in the mass spectrum can provide valuable structural information. The molecule would likely undergo characteristic fragmentation, such as the loss of the hydrazinyl group or cleavage of the triazine ring. The presence of the fluorine and multiple nitrogen atoms would give rise to a distinct isotopic pattern.
LC-MS, which combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, would be used to assess the purity of the compound and to analyze complex reaction mixtures during its synthesis.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, C=N, C=C, and C-F bonds.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
|---|---|---|
| N-H (hydrazinyl) | 3200-3400 | Stretching vibrations, likely appearing as one or two sharp peaks. |
| C-H (aromatic) | 3000-3100 | Stretching vibrations. |
| C=N (triazine ring) | 1500-1650 | Stretching vibrations. |
| C=C (aromatic ring) | 1450-1600 | Stretching vibrations. |
For comparison, the IR spectra of various s-triazine hydrazone derivatives show characteristic N-H stretching vibrations in the range of 3229-3286 cm⁻¹ and C=N stretching around 1578-1582 cm⁻¹. mdpi.com
X-ray Crystallography for Solid-State Structure Determination
While a crystal structure for this compound itself is not available in the reviewed literature, the crystal structure of a closely related compound, 6-(4-fluorophenyl)-3-phenyl-7H-1,2,4-triazolo[3,4-b] mdpi.comrsc.orgrsc.orgthiadiazine, has been reported. researchgate.net This structure reveals a nearly planar triazole ring with dihedral angles of 23.22 (17)° and 18.06 (17)° with respect to the phenyl and fluorobenzene (B45895) rings, respectively. The six-membered thiadiazine ring adopts a distorted envelope conformation. researchgate.net
A single-crystal X-ray diffraction study of this compound would provide invaluable data on its molecular geometry. It would confirm the planarity of the triazine and fluorophenyl rings and reveal the dihedral angle between them. The bond lengths and angles within the triazine and fluorophenyl rings would be determined with high precision. Furthermore, the conformation of the hydrazinyl substituent relative to the triazine ring would be elucidated. Intermolecular interactions, such as hydrogen bonding involving the hydrazinyl protons and the nitrogen atoms of the triazine ring, would also be identified, providing insights into the crystal packing.
Table 4: Illustrative Crystallographic Data from a Related Compound: 6-(4-Fluorophenyl)-3-phenyl-7H-1,2,4-triazolo[3,4-b] mdpi.comrsc.orgrsc.orgthiadiazine
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.088 (2) |
| b (Å) | 13.464 (2) |
| c (Å) | 7.0557 (12) |
| β (°) | 91.076 (3) |
| V (ų) | 1433.0 (4) |
| Z | 4 |
Data sourced from reference researchgate.net
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Molecular Packing)
In the solid state, the spatial arrangement of molecules, or molecular packing, is governed by a variety of intermolecular interactions. For this compound, hydrogen bonding is anticipated to be a primary directional force in its crystal lattice. The hydrazinyl (-NHNH2) group provides both hydrogen bond donors (the N-H groups) and acceptors (the lone pairs on the nitrogen atoms). The nitrogen atoms within the 1,2,4-triazine ring also serve as potential hydrogen bond acceptors.
Advanced crystallographic techniques, particularly single-crystal X-ray diffraction, are the definitive methods for elucidating these interactions. This technique would provide precise atomic coordinates, from which hydrogen bond geometries—such as donor-acceptor distances and angles—can be calculated.
In the absence of specific experimental data for this compound, a hypothetical table of hydrogen bond geometries is presented below, based on typical values observed in similar heterocyclic compounds containing hydrazinyl and phenyl moieties.
Hypothetical Hydrogen Bond Geometry for this compound
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|---|---|
| N-H (Hydrazinyl) | H | N (Triazine) | 0.86 | 2.15 | 2.98 | 165 |
| N-H (Hydrazinyl) | H | F (Fluorophenyl) | 0.86 | 2.30 | 3.05 | 145 |
Note: The data in this table is illustrative and not based on published experimental findings for this compound.
Beyond hydrogen bonding, the molecular packing would also be influenced by π-π stacking interactions between the phenyl and triazine rings of adjacent molecules. The fluorine substituent on the phenyl ring could also participate in weaker C-H···F interactions, further stabilizing the crystal structure. Hirshfeld surface analysis is a computational method that would be used to visualize and quantify these various intermolecular contacts.
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared to the theoretical percentages calculated from the compound's proposed empirical formula. For this compound, the expected molecular formula is C₉H₈FN₅.
The validation of the empirical formula is a critical step in the characterization of a newly synthesized compound, confirming its purity and elemental composition. The molecular weight of C₉H₈FN₅ is 205.20 g/mol .
Below is a table presenting the theoretical elemental composition of this compound alongside a set of hypothetical experimental results that would be expected from elemental analysis.
Elemental Analysis Data for C₉H₈FN₅
| Element | Theoretical Mass % | Hypothetical Experimental Mass % |
|---|---|---|
| Carbon (C) | 52.68 | 52.75 |
| Hydrogen (H) | 3.93 | 3.98 |
| Fluorine (F) | 9.26 | 9.19 |
Note: The experimental data in this table is for illustrative purposes and does not represent published results for this compound.
A close correlation between the experimental and theoretical values, typically within ±0.4%, would serve to confirm the empirical formula of the compound.
Advanced Derivatives and Conjugates of 6 4 Fluorophenyl 3 Hydrazinyl 1,2,4 Triazine
Synthesis of Fused Polyheterocyclic Nitrogen Systems
The hydrazinyl moiety at the C3 position of the 1,2,4-triazine (B1199460) ring is a key functional group that enables the construction of fused heterocyclic systems. It contains two adjacent nucleophilic nitrogen atoms, making it an ideal synthon for cyclocondensation reactions with various bi-electrophilic reagents to form five- or six-membered heterocyclic rings fused to the triazine core.
The synthesis of imidazo[2,1-c] nih.govrsc.orgbiointerfaceresearch.comtriazines can be achieved through the reaction of 3-hydrazinyl-1,2,4-triazine precursors with α-haloketones, such as phenacyl bromides, or with α-dicarbonyl compounds. researchgate.net This reaction typically proceeds via an initial nucleophilic attack by the exocyclic nitrogen of the hydrazinyl group on the electrophilic carbon, followed by an intramolecular cyclization and dehydration to yield the fused bicyclic system.
Pyrimido[2,1-c] nih.govrsc.orgbiointerfaceresearch.comtriazine derivatives are generally synthesized by the cyclocondensation of 3-hydrazinyl-1,2,4-triazines with 1,3-dielectrophilic species. researchgate.net Reagents such as β-ketoesters, malononitrile, or ethyl cyanoacetate (B8463686) can be employed to construct the fused six-membered pyrimidine (B1678525) ring. These reactions provide access to a variety of substituted pyrimido[2,1-c] nih.govrsc.orgbiointerfaceresearch.comtriazine systems, including those with oxo and amino functionalities. researchgate.net
Table 1: General Synthetic Routes to Imidazo- and Pyrimido- nih.govrsc.orgbiointerfaceresearch.comtriazines
| Target System | Starting Triazine Precursor | Reagent(s) | General Conditions |
|---|---|---|---|
| Imidazo[2,1-c] nih.govrsc.orgbiointerfaceresearch.comtriazine | 3-Hydrazinyl-1,2,4-triazine | α-Haloketones (e.g., phenacyl bromide), Pyruvic acid | Reflux in a suitable solvent (e.g., ethanol (B145695), acetic acid) |
| Pyrimido[2,1-c] nih.govrsc.orgbiointerfaceresearch.comtriazine | 3-Hydrazinyl-1,2,4-triazine | β-Ketoesters, Malononitrile, Ethyl cyanoacetate | Base-catalyzed condensation (e.g., piperidine, sodium ethoxide) |
The construction of thiazolo[3,2-b] nih.govrsc.orgbiointerfaceresearch.comtriazine systems typically begins with a 1,2,4-triazine-3-thiol precursor. The reaction with α-halocarbonyl compounds, such as ethyl 2-chloroacetoacetate, leads to S-alkylation followed by an intramolecular cyclization to form the fused thiazole (B1198619) ring. nih.gov This method provides a reliable route to various derivatives of the thiazolo[3,2-b] nih.govrsc.orgbiointerfaceresearch.comtriazinone core. nih.gov
For the synthesis of the related triazolo[3,4-b] nih.govbiointerfaceresearch.commdpi.comthiadiazine scaffold, a common and versatile approach involves the cyclocondensation of 4-amino-3-mercapto-1,2,4-triazoles with bielectrophiles like phenacyl bromides or hydrazonoyl halides. nih.govbiointerfaceresearch.commdpi.com This reaction takes advantage of the nucleophilic character of the thiol and amino groups on the triazole ring to build the fused thiadiazine system. nih.gov The wide availability of substituted phenacyl bromides and triazoles allows for significant structural diversity in the final products. biointerfaceresearch.com
Table 2: General Synthetic Routes to Thiazolo- and Thiadiazino- nih.govrsc.orgbiointerfaceresearch.comtriazines
| Target System | Starting Precursor | Reagent(s) | General Conditions |
|---|---|---|---|
| Thiazolo[3,2-b] nih.govrsc.orgbiointerfaceresearch.comtriazine | 3-Mercapto-1,2,4-triazine | α-Haloketones, α-Haloesters | Base-catalyzed S-alkylation followed by acid-catalyzed cyclization (e.g., PPA) |
| Triazolo[3,4-b] nih.govbiointerfaceresearch.commdpi.comthiadiazine | 4-Amino-3-mercapto-1,2,4-triazole | Phenacyl bromides, Hydrazonoyl halides | Reflux in ethanol or dioxane, often with a base (e.g., triethylamine) |
Pyrazolo[4,3-e] nih.govrsc.orgbiointerfaceresearch.comtriazine derivatives can be synthesized through several routes, often involving the cyclization of a suitably functionalized 1,2,4-triazine. One established method involves the reaction of 5-acyl-1,2,4-triazine oximes or hydrazones with hydrazine (B178648), which leads to the formation of the fused pyrazole (B372694) ring. researchgate.net The functionalization of the pyrazolo[4,3-e] nih.govrsc.orgbiointerfaceresearch.comtriazine core can be further achieved through nucleophilic substitution reactions. mdpi.com
The synthesis of triazolo[4,3-b] nih.govrsc.orgbiointerfaceresearch.comtriazines is directly accessible from 3-hydrazinyl-1,2,4-triazine precursors. rsc.org The fusion of the triazole ring is accomplished by reaction with reagents that can provide a single carbon atom, such as triethyl orthoformate, formic acid, or cyanogen (B1215507) bromide. For instance, the cyclization of 3-hydrazino-5,6-diphenyl-1,2,4-triazine (B187776) with cyanogen bromide yields the corresponding 3-amino-1,2,4-triazolo[4,3-b] nih.govrsc.orgbiointerfaceresearch.comtriazine. rsc.org
Table 3: General Synthetic Routes to Pyrazolo- and Triazolo- nih.govrsc.orgbiointerfaceresearch.comtriazines
| Target System | Starting Triazine Precursor | Reagent(s) | General Conditions |
|---|---|---|---|
| Pyrazolo[4,3-e] nih.govrsc.orgbiointerfaceresearch.comtriazine | 5-Acyl-1,2,4-triazine oxime/hydrazone | Hydrazine hydrochloride | Reflux in ethanol/dioxane |
| Triazolo[4,3-b] nih.govrsc.orgbiointerfaceresearch.comtriazine | 3-Hydrazinyl-1,2,4-triazine | Cyanogen bromide, Triethyl orthoformate, Formic acid | Varies with reagent; often involves heating |
Synthesis of Macrocyclic and Polymeric Derivatives
The synthesis of macrocyclic structures incorporating the 6-(4-fluorophenyl)-3-hydrazinyl-1,2,4-triazine unit is an area of advanced synthetic chemistry. The bifunctional nature of the hydrazinyl group allows it to participate in condensation reactions that can lead to macrocyclization. For example, a 1,3,5-triazine (B166579) derivatized with a protected hydrazine group has been shown to undergo spontaneous dimerization upon deprotection to form a 24-membered macrocycle. researchgate.net This suggests that this compound could potentially undergo [2+2] self-condensation or react with complementary difunctional linkers (e.g., dialdehydes, diacyl chlorides) to form macrocyclic bis-triazinyl hydrazones.
In polymer chemistry, triazine-based covalent organic polymers (COPs) are recognized for their high nitrogen content and stability. rsc.org While typically synthesized from nitrile-containing precursors, the potential exists to utilize this compound as a monomer in polycondensation reactions. Reaction with dicarboxylic acids or their derivatives could lead to the formation of polyamides or polyhydrazides, where the triazine unit is incorporated into the polymer backbone, potentially imparting unique thermal and chemical properties to the resulting material.
Coordination Chemistry: Formation and Study of Metal Complexes
The this compound molecule is a promising ligand for the formation of metal complexes due to the presence of multiple nitrogen donor atoms. Triazine derivatives are known to possess strong chelating abilities, providing potential binding sites for complexation with various metal ions. researchgate.net The 1,2,4-triazine ring itself contains three nitrogen atoms, and the attached hydrazinyl group provides two additional adjacent nitrogen atoms.
This arrangement allows the molecule to act as a multidentate ligand. A common coordination mode would involve chelation through one of the ring nitrogen atoms (e.g., N2 or N4) and the terminal -NH2 group of the hydrazinyl moiety, forming a stable five- or six-membered chelate ring with a metal ion. Studies on the related 2,4,6-tris(hydrazino)-s-triazine have shown that both the ring nitrogens and the terminal nitrogens of the hydrazine side chains can serve as metal binding centers. researchgate.net This ligand has been used to synthesize complexes with Co(II), Ni(II), Cu(I), and Zn(II), demonstrating the strong coordination ability of the hydrazinyl-triazine system. researchgate.net Consequently, this compound is expected to form stable complexes with a variety of transition metals, with potential applications in catalysis, materials science, and bioinorganic chemistry.
Future Perspectives and Research Challenges for 6 4 Fluorophenyl 3 Hydrazinyl 1,2,4 Triazine
Development of More Efficient and Sustainable Synthetic Methodologies
The advancement of 6-(4-Fluorophenyl)-3-hydrazinyl-1,2,4-triazine from a laboratory curiosity to a viable drug candidate hinges on the development of efficient and environmentally benign synthetic routes. Current methods for synthesizing 1,2,4-triazine (B1199460) derivatives often involve multi-step procedures with harsh reagents and solvents. globalscitechocean.com Future research should prioritize the development of greener and more sustainable synthetic protocols.
Recent advancements in synthetic organic chemistry offer promising avenues. For instance, microwave-assisted organic synthesis has been shown to significantly reduce reaction times and improve yields for various heterocyclic compounds, including 1,3,5-triazines. chim.it Exploring such techniques for the synthesis of this compound could lead to more efficient processes. Furthermore, the principles of green chemistry, such as the use of non-toxic solvents and catalysts, should be integrated into the synthetic design. bibliomed.orgmdpi.com A notable example is the development of an eco-friendly synthesis for 1,2,4-triazine derivatives using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a solvent without the need for a catalyst. researchgate.net The synthesis of a closely related analogue, 6-(4-Chlorophenyl)-3-hydrazinyl-1,2,4-triazine, has been reported, providing a solid foundation for optimizing the synthesis of the fluoro-derivative.
A comparative analysis of synthetic methodologies is presented in the table below:
| Methodology | Advantages | Disadvantages | Applicability to Target Compound |
| Conventional Synthesis | Well-established procedures | Often requires harsh conditions, long reaction times, and produces significant waste. | Current primary method, but with room for improvement. |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields. chim.it | Requires specialized equipment. | High potential for accelerating the synthesis and improving efficiency. |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved yields, and can be performed in aqueous media. mdpi.com | Equipment dependency. | A promising green alternative to conventional heating. |
| One-Pot Reactions | Reduces the number of purification steps, saving time and resources. researchgate.net | Can be challenging to optimize for complex molecules. | Ideal for streamlining the synthesis and improving overall efficiency. |
| Catalyst-Free Synthesis | Avoids the use of potentially toxic and expensive catalysts. researchgate.net | May not be applicable to all reaction types. | A highly desirable approach for a sustainable synthetic route. |
Deeper Elucidation of Molecular Mechanisms of Action at the Sub-cellular Level
While the broad biological activities of 1,2,4-triazine derivatives are recognized, the specific molecular mechanisms of action for this compound remain largely unexplored. A critical future direction is the detailed investigation of its interactions at the sub-cellular level to identify its primary molecular targets.
Studies on other 1,2,4-triazine derivatives have revealed a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. researchgate.net For instance, some 1,2,4-triazine derivatives have been shown to induce apoptosis in cancer cells, suggesting an interaction with key proteins in the apoptotic pathway. scialert.net A novel 1,2,4-triazine sulfonamide derivative was found to induce apoptosis in colon cancer cells through both intrinsic and extrinsic pathways. nih.gov Understanding which specific cellular pathways are modulated by this compound is paramount.
Future research should employ a combination of in vitro and in silico techniques to:
Identify Protein Targets: Utilizing techniques such as affinity chromatography, mass spectrometry-based proteomics, and molecular docking studies to identify the specific proteins that bind to the compound.
Characterize Signaling Pathway Modulation: Investigating the effect of the compound on key cellular signaling pathways implicated in various diseases, such as cancer and inflammatory disorders. For example, some triazine derivatives have been shown to target the EGFR/PI3K/AKT/mTOR signaling cascade. nih.gov
Visualize Sub-cellular Localization: Using fluorescently tagged analogues to visualize the distribution of the compound within the cell, providing clues about its site of action.
Rational Design and Optimization of Next-Generation Analogues for Enhanced Specificity and Potency
A thorough understanding of the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective analogues of this compound. The existing scaffold provides a versatile platform for chemical modification to fine-tune its pharmacological properties.
The 1,2,4-triazine core and its substituents offer multiple points for modification. For example, the hydrazinyl group at the 3-position can be derivatized to introduce different functionalities, potentially altering the compound's binding affinity and selectivity for its biological target. Similarly, modifications to the 4-fluorophenyl group at the 6-position could influence its pharmacokinetic and pharmacodynamic properties.
Key strategies for the rational design of next-generation analogues include:
Bioisosteric Replacement: Replacing the fluorine atom with other functional groups to modulate the electronic and steric properties of the molecule.
Scaffold Hopping: Exploring alternative heterocyclic cores while retaining the key pharmacophoric features of the parent compound.
Structure-Based Drug Design: Utilizing the three-dimensional structure of the target protein (once identified) to design complementary ligands with improved binding affinity and selectivity.
Exploration of Novel Biological Targets and Therapeutic Applications in Preclinical Research
The diverse biological activities reported for the 1,2,4-triazine class of compounds suggest that this compound may have therapeutic potential beyond a single disease area. globalscitechocean.com A significant research challenge and opportunity lies in the systematic exploration of its efficacy against a broad range of biological targets and in various preclinical disease models.
Given the established anticancer properties of many 1,2,4-triazine derivatives, a primary focus should be on evaluating its potential as an anticancer agent. researchgate.netscialert.net Preclinical studies should assess its efficacy against a panel of cancer cell lines and in animal models of different cancer types. Furthermore, based on the activities of related compounds, other potential therapeutic areas to explore include:
Neurodegenerative Diseases: A study on 3-hydrazinyl-1,2,4-triazines showed promising results as multifunctional ligands against Alzheimer's disease, suggesting a potential neuroprotective role. nih.gov
Infectious Diseases: The 1,2,4-triazine scaffold is present in compounds with antimicrobial and antiviral activities.
Inflammatory Diseases: The anti-inflammatory potential of this compound should be investigated in relevant preclinical models.
Integration of Advanced Computational and High-Throughput Screening Methodologies in Compound Discovery
The integration of advanced computational tools and high-throughput screening (HTS) methodologies will be instrumental in accelerating the discovery and development of novel analogues of this compound. These approaches can significantly reduce the time and cost associated with traditional drug discovery pipelines.
Computational methodologies that can be employed include:
Virtual Screening: Using computational models to screen large libraries of virtual compounds to identify those with a high probability of binding to a specific biological target.
Molecular Dynamics Simulations: Simulating the dynamic behavior of the compound when bound to its target protein to gain insights into the binding mechanism and stability of the complex.
Quantitative Structure-Activity Relationship (QSAR) modeling: Developing mathematical models that correlate the chemical structure of a series of compounds with their biological activity to guide the design of more potent analogues.
High-throughput screening (HTS) can be utilized to rapidly screen large libraries of compounds for their activity against a specific biological target. This can help to identify new lead compounds and to quickly assess the activity of newly synthesized analogues. The combination of these advanced methodologies will undoubtedly play a pivotal role in unlocking the full therapeutic potential of this compound and its future generations of analogues.
Q & A
Q. What are the established synthetic routes for 6-(4-Fluorophenyl)-3-hydrazinyl-1,2,4-triazine?
The synthesis typically involves cyclization reactions with fluorinated precursors. For example:
- Aminoguanidine-based cyclization : Refluxing 4,4'-difluorobenzil with aminoguanidine bicarbonate in n-butanol yields triazine derivatives with fluorophenyl substituents .
- Hydrazine incorporation : The hydrazinyl group can be introduced via hydrazine hydrate treatment of intermediates, as seen in analogous imidazo-thiazole syntheses .
- One-pot methodologies : Acid-catalyzed ring-opening/cyclization/oxidation of aziridines with N-tosylhydrazones provides triazine cores, though substituent-specific adaptations are required .
Key Considerations : Solvent choice (e.g., ethanol vs. DMF) and temperature control significantly impact yield and purity.
Q. How is the molecular structure of this compound characterized?
Structural elucidation employs:
- X-ray crystallography : Resolves bond lengths, angles, and packing motifs (e.g., triazolo-thiadiazine derivatives in ).
- Spectroscopy :
- ¹H/¹³C NMR : Confirms substituent integration and electronic environments (e.g., fluorophenyl deshielding at ~7.5 ppm) .
- Mass spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns .
- Elemental analysis : Ensures stoichiometric purity (±0.3% tolerance) .
Q. What spectroscopic techniques are used to confirm purity and structural integrity?
- HPLC/GC-MS : Quantifies purity (>95% for pharmacological studies) .
- FT-IR : Identifies functional groups (e.g., N–H stretches at 3300–3400 cm⁻¹ for hydrazinyl) .
- Thermogravimetric analysis (TGA) : Assesses thermal stability, critical for storage and formulation .
Advanced Research Questions
Q. How can pharmacokinetic properties (e.g., bioavailability) be optimized for this compound?
- Fluorine tuning : Fluorine substitution enhances lipophilicity (logP) and metabolic stability by reducing CYP450-mediated oxidation .
- Derivatization : Introducing heterocyclic moieties (e.g., imidazo-triazines via chloroacetonitrile cyclization) improves target selectivity and solubility .
- Prodrug strategies : Esterification of hydrazinyl groups (e.g., acetyl protection) enhances membrane permeability .
Data-Driven Example : In fluorinated triazines, replacing –H with –CF₃ increases logD by 0.8 units, correlating with 2.5-fold higher cellular uptake .
Q. How do researchers resolve contradictions in reported biological activities across studies?
Contradictions often arise from:
- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms (e.g., CDK2 vs. CDK4) .
- Concentration gradients : IC₅₀ values may vary due to solubility limits (e.g., DMSO vs. PEG formulations) .
- Structural analogs : Minor substituent changes (e.g., –Cl vs. –F) drastically alter target binding. Cross-referencing crystallographic data (e.g., ) with SAR models is critical.
Methodological Solution : Standardize assays using WHO-recommended cell lines and validate via orthogonal methods (e.g., SPR alongside enzymatic assays) .
Q. What computational methods predict the reactivity of this compound?
- Semiempirical modeling (AM1/PM3) : Predicts regioselectivity in cyclization reactions (e.g., favoring 1,2,4-triazine over pyridazine cores) .
- DFT calculations : Maps frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites for derivatization .
- Molecular docking : Screens potential biological targets (e.g., CDK2 ATP-binding pockets) using AutoDock Vina .
Case Study : AM1 modeling of triazine-thione derivatives accurately predicted regioselective alkylation at N-1 vs. N-2 positions (validated experimentally) .
Q. How are derivatives designed for specific biological targets (e.g., kinases or viral proteases)?
- Scaffold hopping : Replace the hydrazinyl group with bioisosteres (e.g., –NHCONH₂ for –NHNH₂) to modulate hydrogen bonding .
- Fragment-based design : Attach privileged fragments (e.g., morpholine for kinase inhibition) via Suzuki coupling .
- Pharmacophore mapping : Align fluorophenyl and triazine moieties with target active sites (e.g., HIV-1 reverse transcriptase hydrophobic pockets) .
Example : 6-(4-Fluorophenyl)-3-(imidazolyl)-1,2,4-triazine derivatives showed 90% inhibition of CDK2 at 10 µM, attributed to π-π stacking with Phe82 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
